molecular formula C9H9Br2N B6205703 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline CAS No. 1935464-40-6

6,8-dibromo-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6205703
CAS RN: 1935464-40-6
M. Wt: 291
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H10BrN . It is a derivative of tetrahydroisoquinoline, which is a class of organic compounds commonly found in various plants and natural products .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives has garnered significant attention due to their diverse biological activities . Various synthetic strategies have been developed, including multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with a bromine atom attached at the 6th position .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines often involve isomerization of iminium intermediate (exo/endo isomerization) and are highlighted in various multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydroisoquinoline include a molecular weight of 212.09 .

Mechanism of Action

While the specific mechanism of action for 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline is not available, THIQ based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The future research directions could involve the development of novel THIQ analogs with potent biological activity, given the significant attention the THIQ heterocyclic scaffold has garnered in the scientific community .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-bromoaniline", "acetaldehyde", "sodium borohydride", "hydrobromic acid", "sodium hydroxide", "acetic acid", "sulfuric acid", "potassium permanganate", "sodium bisulfite" ], "Reaction": [ "Step 1: Acetaldehyde is condensed with 2-bromoaniline in the presence of sodium borohydride to form 2-bromo-N-(2-hydroxyethyl)aniline.", "Step 2: The resulting compound is then treated with hydrobromic acid to form 6-bromo-1,2,3,4-tetrahydroisoquinoline.", "Step 3: The 6-bromo-1,2,3,4-tetrahydroisoquinoline is then reacted with sodium hydroxide to form 6-hydroxy-1,2,3,4-tetrahydroisoquinoline.", "Step 4: The 6-hydroxy-1,2,3,4-tetrahydroisoquinoline is then brominated using acetic acid and sulfuric acid to form 6-bromo-8-hydroxy-1,2,3,4-tetrahydroisoquinoline.", "Step 5: The resulting compound is then oxidized using potassium permanganate to form 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline.", "Step 6: The final product is purified using sodium bisulfite to remove any impurities." ] }

CAS RN

1935464-40-6

Molecular Formula

C9H9Br2N

Molecular Weight

291

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.